molecular formula C14H18N4O2 B5242308 N-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide

N-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B5242308
M. Wt: 274.32 g/mol
InChI Key: HCWKTCVMMLPNFF-UHFFFAOYSA-N
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Description

N-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name

N-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-3-11-6-10(2)7-12(8-11)20-5-4-15-14(19)13-16-9-17-18-13/h6-9H,3-5H2,1-2H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWKTCVMMLPNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)OCCNC(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 3-ethyl-5-methylphenol with 2-chloroethylamine to form the intermediate N-[2-(3-ethyl-5-methylphenoxy)ethyl]amine. This intermediate is then reacted with 1H-1,2,4-triazole-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or triazole moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives

Scientific Research Applications

N-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for its bioactivity.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

    Biological Studies: Researchers study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole derivative used to treat serious fungal infections.

Uniqueness

N-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-1,2,4-triazole-3-carboxamide is unique due to the presence of the phenoxyethyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes. This structural feature distinguishes it from other triazole derivatives and may contribute to its specific biological activities.

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